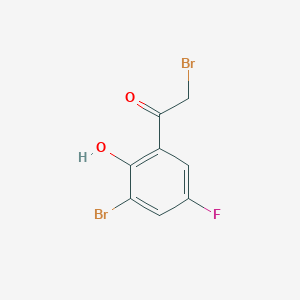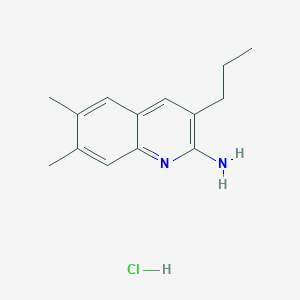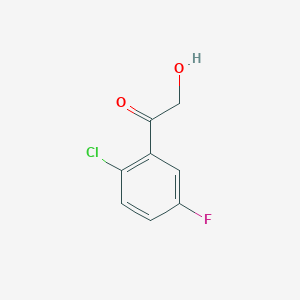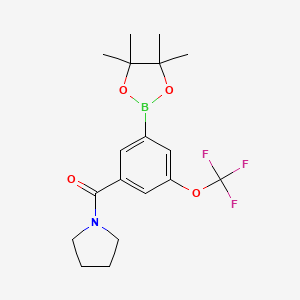
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a boronate ester, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 3-bromo-5-(trifluoromethoxy)benzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Coupling with Pyrrolidine: The boronate ester is then coupled with pyrrolidine using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It can be used as a probe to study biological processes involving boron-containing compounds.
Catalysis: The boronate ester group can be utilized in catalytic processes, including Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone depends on its application:
In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
In Catalysis: The boronate ester group can facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in having a boronic acid group but lacks the pyrrolidine and trifluoromethoxy groups.
Trifluoromethoxybenzene: Similar in having a trifluoromethoxy group but lacks the boronate ester and pyrrolidine groups.
Pyrrolidine: Similar in having a pyrrolidine ring but lacks the boronate ester and trifluoromethoxy groups.
Uniqueness
Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone is unique due to the combination of its boronate ester, trifluoromethoxy-substituted phenyl group, and pyrrolidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C18H23BF3NO4 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C18H23BF3NO4/c1-16(2)17(3,4)27-19(26-16)13-9-12(15(24)23-7-5-6-8-23)10-14(11-13)25-18(20,21)22/h9-11H,5-8H2,1-4H3 |
InChI Key |
UCGAOEBULLSBRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


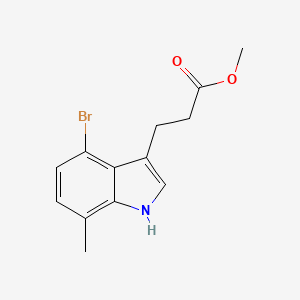
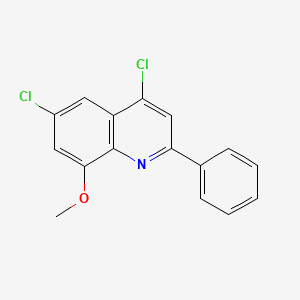

![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)
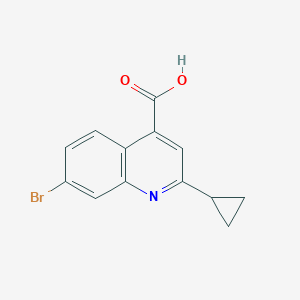
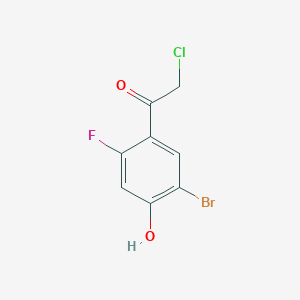

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
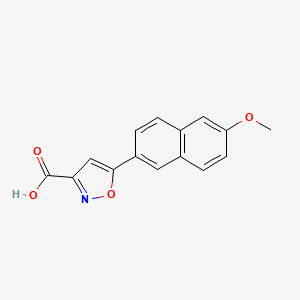
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
